rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine, trans
CAS No.: 67198-26-9
Cat. No.: VC11581910
Molecular Formula: C9H20N2
Molecular Weight: 156.3
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67198-26-9 |
---|---|
Molecular Formula | C9H20N2 |
Molecular Weight | 156.3 |
Introduction
Chemical Structure and Stereochemistry
rac-(1R,2R)-N1,N1,N2-Trimethylcyclohexane-1,2-diamine, trans, belongs to the family of vicinal diamines with a cyclohexane backbone. Its structure features two amine groups at the 1 and 2 positions of the cyclohexane ring, each substituted with methyl groups. The "trans" designation indicates that the two amine groups reside on opposite faces of the cyclohexane ring, while the "rac" prefix denotes a racemic mixture of the (1R,2R) and (1S,2S) enantiomers .
The compound’s stereochemistry is critical to its function in catalysis. The trans-configuration imposes a rigid conformation on the cyclohexane ring, optimizing ligand-metal coordination geometries. This rigidity enhances enantioselectivity in metal-catalyzed reactions, as demonstrated in related trans-diamine ligands . The additional methyl group at N1 distinguishes it from t-DMACH, potentially altering electron-donating properties and steric bulk .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis of rac-(1R,2R)-N1,N1,N2-trimethylcyclohexane-1,2-diamine is documented, its preparation likely parallels methods used for t-DMACH. A plausible pathway involves:
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Epoxide Amination: Cyclohexene oxide reacts with methylamine under controlled conditions to form trans-2-(methylamino)cyclohexanol .
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Mitsunobu Reaction: The alcohol undergoes Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to invert stereochemistry, yielding a bicyclic aziridine intermediate .
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Ring-Opening and Methylation: The aziridine is opened with methylamine, followed by additional methylation steps to introduce the third methyl group at N1 .
Key challenges include controlling regioselectivity during methylation and maintaining the trans-configuration. Purification likely involves fractional distillation or chromatography, given the compound’s sensitivity to air and moisture .
Analytical Characterization
Hypothetical physicochemical properties, extrapolated from t-DMACH , include:
Property | Value (Predicted) |
---|---|
Molecular Formula | C9H20N2 |
Molecular Weight | 156.27 g/mol |
Boiling Point | 85–90 °C / 13 mmHg |
Density | 0.91 g/cm³ |
Refractive Index | n20/D 1.480 |
pKa | 10.8 ± 0.4 (Predicted) |
Applications in Organic Synthesis
Catalytic C–N Coupling Reactions
Trans-diamine ligands like t-DMACH are widely employed in copper-catalyzed Ullmann-type couplings. For example, t-DMACH/CuI systems enable N-arylation of indoles and N-amidation of aryl halides with high efficiency . The trimethyl variant may enhance catalytic activity by increasing electron density at the nitrogen centers, though steric effects could modulate substrate accessibility.
Mechanistic Insights from Related Compounds
Copper-Ligand Coordination
In t-DMACH/CuI complexes, the trans-diamine adopts a bidentate coordination mode, forming a chelate ring that stabilizes the copper center. This geometry facilitates oxidative addition of aryl halides and reductive elimination of coupled products . The trimethyl derivative’s bulkier structure might slow ligand exchange kinetics, altering reaction rates or selectivity.
Enantioselective Pathways
Future Research Directions
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